molecular formula C14H11Cl2N2O4S- B14270203 [4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl](oxolan-2-yl)methyl carbonate CAS No. 134552-34-4

[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl](oxolan-2-yl)methyl carbonate

Cat. No.: B14270203
CAS No.: 134552-34-4
M. Wt: 374.2 g/mol
InChI Key: WGJIAKKVIFQCNP-UHFFFAOYSA-M
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Description

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group, a thiadiazole ring, and an oxolan-2-yl methyl carbonate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate typically involves multiple steps, starting with the preparation of the dichlorophenyl thiadiazole intermediate. This intermediate is then reacted with oxolan-2-yl methyl carbonate under specific conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, sulfur sources, and carbonate esters. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate is investigated for its potential pharmacological properties. Researchers explore its efficacy in treating various diseases and its mechanism of action at the molecular level.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl ether
  • 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl acetate
  • 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl chloride

Uniqueness

Compared to these similar compounds, 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-ylmethyl carbonate stands out due to its carbonate ester group, which imparts unique chemical and physical properties. This functional group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

134552-34-4

Molecular Formula

C14H11Cl2N2O4S-

Molecular Weight

374.2 g/mol

IUPAC Name

[[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl]-(oxolan-2-yl)methyl] carbonate

InChI

InChI=1S/C14H12Cl2N2O4S/c15-7-3-1-4-8(16)10(7)11-12(18-23-17-11)13(22-14(19)20)9-5-2-6-21-9/h1,3-4,9,13H,2,5-6H2,(H,19,20)/p-1

InChI Key

WGJIAKKVIFQCNP-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)C(C2=NSN=C2C3=C(C=CC=C3Cl)Cl)OC(=O)[O-]

Origin of Product

United States

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